![molecular formula C26H28N2OS2 B2897982 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide CAS No. 325988-49-6](/img/structure/B2897982.png)

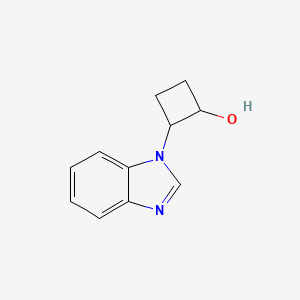

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

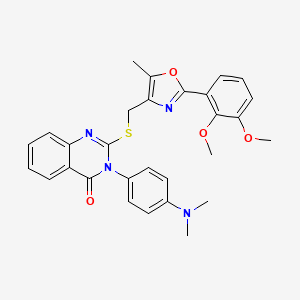

The compound is a complex organic molecule that contains several notable substructures, including a benzothiazole, a benzothiophene, and an adamantane moiety. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Adamantane is a diamondoid of ten carbon atoms connected in a diamond lattice, and its derivatives have been used in various fields, including medicine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the adamantane moiety could impact its solubility and stability .科学的研究の応用

Synthesis and Chemical Characterization

Adamantane derivatives, including N-substituted carboxamides and benzothiazole compounds, have been synthesized through various chemical methods. These compounds have been explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of benzimidazole-5(6)-carboxamide derivatives incorporating adamantane moiety has been performed, highlighting the versatile synthetic routes for incorporating adamantane into various chemical structures (Soselia et al., 2020). Similarly, the catalytic synthesis of N-aryladamantane-1-carboxamides has been achieved, demonstrating the chemical reactivity and potential utility of adamantane-containing compounds (Shishkin et al., 2020).

Applications in Medicinal Chemistry

Several adamantane-based compounds have been investigated for their biological activities, including antimicrobial, antitumor, and antiviral properties. For example, novel thiazole derivatives bearing adamantane and benzothiophen moieties have been synthesized and shown to exhibit significant antitumor activity (Ostapiuk et al., 2017). Additionally, adamantane-1-carboxylic acid derivatives have been explored as ceramide kinase inhibitors, indicating their potential for controlling ceramide metabolism in cancer therapy (Graf et al., 2008).

Material Science Applications

Adamantane and its derivatives have also found applications in materials science, such as in the synthesis of microporous polybenzimidazoles for gas adsorption and separation technologies. These materials exhibit significant sorption capacities for CO2, H2, and organic vapors, highlighting the utility of adamantane-based structures in environmental and energy-related applications (Zhang et al., 2015).

作用機序

Target of Action

Benzothiazole derivatives have been known to inhibit various targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , and others. These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic processes.

Mode of Action

Benzothiazole derivatives generally work by binding to their target proteins and inhibiting their function . This can lead to disruption of essential biological processes, resulting in the death of the pathogen or the halt of disease progression.

Biochemical Pathways

Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, cell wall synthesis, and various metabolic processes .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the death of the pathogen or halt disease progression by disrupting essential biological processes .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2OS2/c29-25(26-12-15-9-16(13-26)11-17(10-15)14-26)28-24-22(18-5-1-3-7-20(18)30-24)23-27-19-6-2-4-8-21(19)31-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAPIGGEWZBBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=NC7=CC=CC=C7S6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)

![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)

![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)